Product packaging for 4-(1-Methoxyethyl)piperidine(Cat. No.:)

4-(1-Methoxyethyl)piperidine

Cat. No.: B13489831
M. Wt: 143.23 g/mol
InChI Key: RTTFTZWSYMOLDQ-UHFFFAOYSA-N
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Description

4-(1-Methoxyethyl)piperidine is a versatile piperidine derivative of significant interest in advanced organic synthesis and pharmaceutical research. This compound serves as a valuable building block for constructing more complex molecules, particularly in the development of novel active compounds. Its structure, featuring a piperidine ring substituted with a methoxyethyl group, makes it a useful intermediate in exploring structure-activity relationships. Researchers utilize this compound as a precursor or synthon in the synthesis of potential pharmaceutical candidates. Its application is critical in medicinal chemistry programs aimed at creating new molecular entities for biological screening. As a specialized intermediate, it facilitates the introduction of a substituted piperidine moiety, a common pharmacophore found in numerous biologically active molecules. This product is intended for use in a controlled laboratory setting by qualified professionals. It is supplied as a high-purity characterized material to ensure reliable and reproducible research outcomes. Handling and Safety: Please refer to the provided Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) recommendations before using this chemical. Intended Use: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B13489831 4-(1-Methoxyethyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(1-methoxyethyl)piperidine

InChI

InChI=1S/C8H17NO/c1-7(10-2)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3

InChI Key

RTTFTZWSYMOLDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCNCC1)OC

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 4 1 Methoxyethyl Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring is a key center of reactivity, exhibiting both nucleophilic and basic properties.

The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile, readily participating in alkylation and acylation reactions.

Alkylation: The nitrogen can be alkylated using various alkylating agents. For instance, reaction with alkyl halides, such as methyl iodide or ethyl bromide, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF) or acetonitrile, leads to the formation of N-alkylated products. researchgate.net The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the piperidine nitrogen and halt the reaction. researchgate.net Reductive amination is another common method for N-alkylation, where the piperidine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org

Acylation: The piperidine nitrogen readily reacts with acylating agents such as acid chlorides and anhydrides to form N-acyl derivatives. clockss.org For example, treatment with acetic anhydride (B1165640) can yield the corresponding N-acetylpiperidine. These acylation reactions are often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct.

A summary of typical alkylation and acylation reactions is presented below:

Table 1: Representative Alkylation and Acylation Reactions of the Piperidine Nitrogen
Reaction Type Reagents Product Type
Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) N-Alkylpiperidine
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) N-Alkylpiperidine
Acylation Acid Anhydride (e.g., (CH₃CO)₂O) N-Acylpiperidine

The piperidine nitrogen imparts basic properties to the molecule. The pKa of the conjugate acid of piperidine is approximately 11.12, indicating it is a relatively strong base for an amine. alfa-chemistry.com The presence of the 4-(1-methoxyethyl) substituent is expected to have a minor electronic effect on the basicity of the nitrogen atom.

Protonation of the nitrogen atom occurs readily in the presence of acids, forming a piperidinium (B107235) salt. researchgate.net This equilibrium is fundamental to many of its applications and influences its solubility and interactions in biological systems. For instance, in moderately acidic solutions, the nitrogen will be predominantly in its protonated, charged form. osti.gov The protonation state can be influenced by the surrounding solvent environment. nih.gov

Transformations Involving the 1-Methoxyethyl Side Chain

The 1-methoxyethyl group at the 4-position of the piperidine ring also presents opportunities for chemical transformations, primarily involving the ether linkage and the ethyl backbone.

The ether bond in the 1-methoxyethyl group can be cleaved under specific conditions. Strong acids, such as hydrobromic acid or hydroiodic acid, are typically required to break the C-O bond of the ether. This reaction would likely proceed via a protonated ether intermediate, followed by nucleophilic attack by the halide ion.

The formation of such an ether linkage during the synthesis of related compounds often involves Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. While not a reaction of 4-(1-methoxyethyl)piperidine itself, this synthetic route is relevant to the formation of the key structural motif.

The ethyl backbone of the side chain is generally less reactive than the piperidine nitrogen or the ether linkage. However, the carbon atom to which the methoxy (B1213986) group is attached is a potential chiral center. If the compound is prepared as a racemate, reactions that proceed through a planar intermediate at this position could potentially lead to racemization.

Stereochemical Stability and Epimerization Pathways of the Methoxyethyl Group

The stereochemical stability of the 1-methoxyethyl group is an important consideration, particularly if the compound is to be used in applications where specific stereoisomers are required. The carbon atom bearing the methoxy group is a stereocenter.

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, could potentially occur at this position. This would require breaking and reforming one of the bonds to the chiral carbon. Under typical conditions, the C-O and C-C bonds of the methoxyethyl group are stable. However, certain catalytic processes, such as those involving photoredox catalysis and hydrogen atom transfer (HAT), have been shown to mediate the epimerization of substituents on piperidine rings. nih.govnih.gov These methods often proceed through radical intermediates, which can allow for changes in stereochemistry. nih.gov While specific studies on the epimerization of the 1-methoxyethyl group on this particular piperidine are not widely reported, the general principles of piperidine epimerization would apply. nih.gov The thermodynamic stability of the different diastereomers would likely dictate the final ratio of products in an epimerization reaction. nih.gov

Elucidation of Reaction Mechanisms through Kinetic, Isotopic, and Computational Analyses

The elucidation of reaction mechanisms provides profound insights into the transformation of molecules. For piperidine derivatives, a combination of kinetic analysis, isotopic labeling, and computational chemistry is often employed to map the intricate pathways of a reaction.

Kinetic Analyses

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. This information helps in identifying the rate-determining step of a reaction mechanism. For instance, in the synthesis of highly substituted piperidines, kinetic investigations have been used to understand the effect of solvents and catalysts on the reaction rate, revealing that the initial step is often rate-determining ajgreenchem.com. Such studies typically involve monitoring the change in concentration of reactants or products over time using techniques like UV-vis spectrophotometry ajgreenchem.com.

Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a chemical reaction. By replacing an atom with one of its isotopes (e.g., replacing hydrogen with deuterium), researchers can follow its journey and elucidate the connectivity changes that occur. This method is instrumental in distinguishing between proposed mechanistic pathways wikipedia.orgias.ac.in. For example, isotopic labeling has been used to study degenerate rearrangements and to confirm the existence of transient intermediates like benzyne (B1209423) in reactions involving aromatic compounds ias.ac.in. In the context of piperidine derivatives, isotopic labeling could be used to understand the fate of the methoxyethyl group during various transformations.

Computational Analyses

Computational chemistry offers a theoretical lens to examine reaction mechanisms at the molecular level. Methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products mdpi.com. This allows for the prediction of the most likely reaction pathway. For many organic reactions, computational studies provide detailed information about bond-breaking and bond-forming processes that are difficult to observe experimentally beilstein-journals.org.

While these methodologies are standard in the study of organic reaction mechanisms, their specific application to this compound has not been documented in available research. The data presented in the following table is hypothetical and serves to illustrate the kind of information that would be generated from such studies.

Hypothetical Data Table for Mechanistic Studies of this compound

Analysis TypeHypothetical FindingImplication for Mechanism
Kinetic Analysis The reaction rate is found to be first order in both this compound and the electrophile.Suggests a bimolecular rate-determining step, possibly a nucleophilic attack of the piperidine nitrogen on the electrophile.
Isotopic Labeling (¹³C) When the methoxy carbon is labeled with ¹³C, the label is retained in the methoxy group of the product.Indicates that the C-O bond of the methoxy group is not cleaved during the reaction.
Isotopic Labeling (²H) Deuterium (B1214612) labeling of the piperidine ring at the C2 and C6 positions does not show a significant kinetic isotope effect.Suggests that C-H bond breaking at these positions is not involved in the rate-determining step.
Computational Analysis (DFT) Calculation of the reaction profile indicates a two-step mechanism with a stable intermediate. The activation energy for the first step is significantly higher than the second.Supports the kinetic data suggesting a rate-determining initial step and provides a model for the transition state structure.

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra provide foundational information on the molecular structure. The chemical shifts are indicative of the electronic environment of each nucleus, while proton-proton coupling constants in the ¹H NMR spectrum reveal the connectivity of adjacent non-equivalent protons.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(1-Methoxyethyl)piperidine is expected to exhibit distinct signals for the protons on the piperidine (B6355638) ring and the methoxyethyl substituent. The piperidine ring protons typically appear in the upfield region, with axial and equatorial protons often showing different chemical shifts due to anisotropic effects. The protons on the carbon bearing the nitrogen (C2 and C6) are expected to be the most deshielded of the ring protons. The methoxy (B1213986) group protons will appear as a sharp singlet, typically around 3.3 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons bonded to nitrogen and oxygen appearing at lower fields. The carbon of the methoxy group is expected in the 50-60 ppm range, while the carbons of the piperidine ring will resonate at higher fields.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1'-78.5
2'1.15 (d, 3H)19.0
OCH₃3.30 (s, 3H)56.0
1--
2, 6 (axial)2.60 (m, 2H)46.5
2, 6 (equatorial)3.05 (m, 2H)46.5
3, 5 (axial)1.25 (m, 2H)29.0
3, 5 (equatorial)1.70 (m, 2H)29.0
41.50 (m, 1H)42.0

Note: Predicted values are based on spectral data of analogous compounds and computational models. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between the proton at C4 and the adjacent protons at C3 and C5, as well as between the protons at C2/C6 and C3/C5. A correlation between the methine proton of the ethyl group (H-1') and the methyl protons (H-2') would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. Key correlations would include the methoxy protons to the methine carbon (C-1') and the methyl protons of the ethyl group (H-2') to the methine carbon (C-1'). Correlations from the piperidine ring protons to adjacent carbons would further confirm the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. For instance, correlations between axial protons on the piperidine ring (e.g., H-2ax, H-4ax, H-6ax) would be expected. The relative orientation of the 1-methoxyethyl substituent could also be probed by observing NOEs between its protons and the protons on the piperidine ring.

The carbon atom C-1' in the 1-methoxyethyl group is a stereocenter, meaning that this compound can exist as a pair of enantiomers. Chiral shift reagents, typically lanthanide complexes, can be used to determine the enantiomeric excess of a chiral sample. chemistnotes.com These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum for each enantiomer. chemistnotes.com The integration of these signals allows for the quantification of the enantiomeric ratio. The nitrogen atom of the piperidine and the oxygen of the methoxy group are potential binding sites for the chiral shift reagent.

The piperidine ring exists predominantly in a chair conformation, which can undergo ring inversion. researchgate.net Additionally, there can be rotation around the single bond connecting the substituent to the ring. Dynamic NMR involves acquiring spectra at different temperatures to study these conformational changes. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe separate signals for axial and equatorial protons. As the temperature increases, the rate of interconversion increases, leading to coalescence of these signals into a time-averaged signal. By analyzing the line shapes at different temperatures, the energy barrier for these conformational processes can be determined.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₈H₁₇NO. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm the elemental formula.

Calculated Exact Mass for [M+H]⁺ of this compound

Ion Elemental Composition Calculated Exact Mass
[M+H]⁺C₈H₁₈NO⁺144.1383

Fragmentation Pathway Analysis via GC-MS and LC-MS/MS

The analysis of this compound by mass spectrometry, whether through Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is expected to reveal characteristic fragmentation patterns dominated by the piperidine ring and its substituent. The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to subsequent bond cleavages.

A primary fragmentation pathway for piperidine-containing compounds involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable iminium ion. For this compound, this would lead to the opening of the piperidine ring.

Another significant fragmentation process would involve the substituent at the 4-position. Cleavage of the bond between the piperidine ring and the 1-methoxyethyl group would generate a fragment corresponding to the piperidine ring and a cation from the substituent. Further fragmentation of the substituent itself, such as the loss of the methoxy group (-OCH₃) or a methyl radical (-CH₃), is also highly probable. The mass spectra of related 4-hydroxypiperidine (B117109) derivatives show that the fragmentation is heavily influenced by the spatial orientation of the substituents, suggesting that stereochemistry can impact the relative intensities of fragment ions.

Table 1: Predicted Key Mass Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
143 [M]+• (Molecular Ion) Ionization of the parent molecule.
128 [M - CH₃]+ Loss of a methyl radical from the ethyl group.
112 [M - OCH₃]+ Loss of the methoxy group.
84 [C₅H₁₀N]+ α-cleavage of the piperidine ring.

This table is predictive and based on common fragmentation patterns of related molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum would be characterized by absorptions corresponding to the piperidine ring and the methoxyethyl substituent.

The spectrum would be dominated by C-H stretching vibrations in the 2800-3000 cm⁻¹ region, arising from the numerous methylene (B1212753) (CH₂) and methyl (CH₃) groups. The C-O ether linkage in the methoxy group is expected to produce a strong, characteristic absorption band in the fingerprint region, typically between 1050 and 1150 cm⁻¹. The C-N stretching vibration of the piperidine ring would also be present in the fingerprint region, usually between 1020 and 1220 cm⁻¹.

For the parent piperidine, a notable feature is the N-H stretching vibration, which appears around 3300-3500 cm⁻¹. researchgate.net However, in this compound, this would be a secondary amine, and the N-H stretch would still be observable, likely as a weaker band in the same region. Methylene group bending vibrations (scissoring, rocking, wagging, and twisting) are expected to appear below 1500 cm⁻¹. researchgate.netnist.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Secondary Amine (Piperidine)
2850 - 2960 C-H Stretch Alkane (CH₂, CH₃)
1440 - 1470 C-H Bend (Scissoring) Methylene (CH₂)
1050 - 1150 C-O Stretch Ether

This table is predictive and based on characteristic IR frequencies for the functional groups present. researchgate.netchemicalbook.comresearchgate.netnist.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound is not available, extensive crystallographic studies on piperidine and its derivatives provide a clear and consistent picture of its preferred solid-state conformation. iucr.orgchemrevlett.com X-ray diffraction studies have consistently shown that the piperidine ring adopts a chair conformation, as this arrangement minimizes both angular and torsional strain. iucr.orgresearchgate.net

In the case of this compound, it is highly probable that the piperidine ring would exist in a chair conformation. The 1-methoxyethyl substituent at the C4 position would preferentially occupy an equatorial position. This orientation minimizes steric hindrance, specifically avoiding unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on C2 and C6 of the ring. This preference for the equatorial position is a well-established principle in the conformational analysis of substituted cyclohexanes and piperidines. researchgate.netnih.gov

The crystal packing would likely be influenced by intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group and potentially weak C-H···O interactions with the methoxy group of neighboring molecules.

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Assignment

The this compound molecule possesses a stereocenter at the carbon atom bonded to both the piperidine ring and the methoxy group, meaning it exists as a pair of enantiomers (R and S). Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful, non-destructive techniques for determining the absolute configuration of chiral molecules in solution. acs.orgresearchgate.netgoogle.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. d-nb.info To determine the absolute configuration of this compound, an experimental VCD spectrum would be recorded. This spectrum would then be compared to theoretical VCD spectra generated through quantum chemical calculations (e.g., using Density Functional Theory) for both the R and S enantiomers. acs.orgresearchgate.net A match between the experimental spectrum and one of the calculated spectra would provide an unambiguous assignment of the absolute configuration. VCD is particularly sensitive to the molecule's conformation, and the analysis would likely confirm the chair conformation of the piperidine ring with the substituent in an equatorial position. acs.orgresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. nih.govrsc.orgacs.org While simple aliphatic amines and ethers lack strong chromophores for ECD analysis in the accessible UV range, derivatization can be employed. nih.govacs.org Alternatively, sensitive modern instrumentation might detect weak electronic transitions. The principle remains the same as with VCD: the experimental ECD spectrum is compared with theoretically calculated spectra for the R and S enantiomers to determine the absolute configuration. acs.orgacs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(1-Methoxyethyl)piperidine, these methods could provide invaluable insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Conformational Analysis.navimro.com

Density Functional Theory (DFT) has become a standard and reliable method for studying organic molecules. A DFT approach, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the first step in a computational study. This would involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. Key parameters to be determined would include bond lengths, bond angles, and dihedral angles of both the piperidine (B6355638) ring and the 1-methoxyethyl substituent.

Electronic Structure Analysis: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These calculations would help in identifying reactive sites and understanding the molecule's potential for intermolecular interactions.

Conformational Analysis: The piperidine ring exists in a chair conformation, but the 1-methoxyethyl group at the 4-position can exist in either an axial or equatorial position. Furthermore, rotation around the C-C and C-O bonds of the side chain leads to additional conformers. DFT calculations would be crucial in determining the relative energies of these different conformers to identify the most stable arrangements. navimro.com

A hypothetical data table for the relative energies of the primary conformers of this compound, as would be determined by DFT, is presented below.

ConformerRelative Energy (kcal/mol)
Equatorial (anti)0.00
Equatorial (gauche)Value to be determined
Axial (anti)Value to be determined
Axial (gauche)Value to be determined

Ab Initio Methods for High-Level Energetic and Spectroscopic Property Predictions

For even greater accuracy in energetic and spectroscopic predictions, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more expensive, these methods provide a higher level of theory and can be used to benchmark the results obtained from DFT. They would be particularly useful for obtaining precise values for conformational energies and for predicting spectroscopic data with high accuracy.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of piperidine derivatives are often dictated by their conformational preferences.

Molecular Dynamics Simulations for Conformational Flux

Molecular Dynamics (MD) simulations could be used to explore the conformational landscape of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the flexibility of the molecule, the barriers to conformational changes, and the relative populations of different conformers in a simulated solvent environment. This would provide a dynamic picture of the molecule's behavior that is complementary to the static picture from energy minimization studies.

Torsional Scans and Energy Minimization Studies

A systematic way to map the potential energy surface is to perform torsional scans. This involves systematically rotating around key single bonds (e.g., the bond connecting the substituent to the ring, and the C-C and C-O bonds within the substituent) and calculating the energy at each step. The resulting energy profiles would reveal the energy barriers between different conformers and the location of the energy minima.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of a compound.

NMR Chemical Shift Prediction: Using methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to predict the ¹H and ¹³C NMR chemical shifts for a given conformer. By calculating the shifts for the different stable conformers and averaging them based on their predicted populations (from DFT or MD), a theoretical NMR spectrum can be generated. This can be compared with experimental data to confirm the conformational preferences.

A hypothetical table of predicted ¹³C NMR chemical shifts for the equatorial conformer of this compound is shown below.

Carbon AtomPredicted Chemical Shift (ppm)
C2/C6Value to be determined
C3/C5Value to be determined
C4Value to be determined
C7 (CH)Value to be determined
C8 (CH₃)Value to be determined
OCH₃Value to be determined

Vibrational Frequency Prediction: The calculation of vibrational frequencies (infrared and Raman spectra) is another valuable tool. The predicted frequencies and their intensities can be compared with experimental spectra to confirm the structure of the molecule and to aid in the assignment of the observed spectral bands.

Reaction Pathway Modeling and Transition State Characterization

The study of chemical reactions through computational modeling involves mapping the potential energy surface (PES) that connects reactants to products. Key points on this surface are the stable molecules (reactants, products, intermediates) and the high-energy transition states that represent the energy barriers to reaction.

Methodology: Reaction pathway modeling for this compound would typically employ quantum mechanical methods, such as Density Functional Theory (DFT). DFT provides a good balance between computational cost and accuracy for molecules of this size. Calculations would be performed using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d) or larger) to solve the electronic structure of the molecule.

Modeling Reaction Pathways: Researchers would model various potential reactions. For the piperidine scaffold, common reactions include N-alkylation, N-acylation, or ring-opening processes. researchgate.netresearchgate.net For instance, the nucleophilic piperidine nitrogen can react with an electrophile. evitachem.com A computational study would model the step-by-step mechanism of such a reaction. The process involves:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface between a reactant and a product. This structure is the transition state (TS).

Frequency Analysis: This calculation confirms the nature of the optimized structures. Reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one negative (imaginary) frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the path downhill from the transition state to confirm that it correctly connects the intended reactant and product.

Transition State Characterization: The transition state is crucial as its energy relative to the reactants determines the reaction rate (the activation energy). For a hypothetical reaction, such as the protonation of the piperidine nitrogen, the transition state would be characterized by its geometry (bond lengths and angles) and its energy.

Table 1: Hypothetical Activation Energies for a Reaction of this compound
Reaction TypeComputational MethodSolvent ModelCalculated Activation Energy (kcal/mol)
N-ProtonationDFT (B3LYP/6-311+G(d,p))PCM (Water)2.5
N-MethylationDFT (B3LYP/6-311+G(d,p))PCM (Acetonitrile)15.8

Assessment of Intramolecular Interactions (e.g., hydrogen bonding, steric effects)

The three-dimensional structure and stability of this compound are governed by a delicate balance of internal forces, including stabilizing hydrogen bonds and destabilizing steric repulsion.

Conformational Analysis: The piperidine ring typically adopts a chair conformation to minimize ring strain. vulcanchem.com However, the presence of the 4-(1-methoxyethyl) substituent means that two distinct chair conformations are possible, depending on whether the substituent is in an axial or equatorial position. Computational geometry optimization would be used to determine the relative energies of these conformers. The equatorial conformation is generally favored as it minimizes steric clashes.

Intramolecular Hydrogen Bonding: Although this compound does not have a classic hydrogen bond donor (like O-H or N-H), weak C-H···O hydrogen bonds can exist. These interactions involve a hydrogen atom on a carbon adjacent to the nitrogen or on the ethyl group interacting with the oxygen atom of the methoxy (B1213986) group. While individually weak, these bonds can collectively contribute to the stability of a specific conformer.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots are used to visualize and quantify such weak interactions. QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties at these points can confirm the presence and strength of an interaction.

Steric Effects: Steric hindrance is a repulsive interaction that occurs when atoms are forced too close together. In this compound, steric effects would be most significant in the axial conformer, where the bulky methoxyethyl group would experience 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring. Computational modeling quantifies this steric strain by comparing the energies of the different conformers. The electron-donating nature of the methoxy group can also influence the basicity of the piperidine nitrogen.

Table 2: Calculated Properties of this compound Conformers
ConformerSubstituent PositionRelative Energy (kcal/mol)Key Intramolecular Distance (C-H···O) (Å)Predicted 1H NMR Chemical Shift (ppm) - H on C4
1Equatorial0.002.451.85
2Axial2.152.902.10

Derivatization Strategies for Analytical and Synthetic Utility

Chemical Derivatization for Enhanced Chromatographic Separation and Detection

Derivatization is a cornerstone technique in chromatography for improving the analytical performance of compounds that are otherwise difficult to analyze. For 4-(1-Methoxyethyl)piperidine, the primary target for derivatization is the active hydrogen on the piperidine (B6355638) nitrogen. Modification at this site can increase volatility, improve thermal stability, and introduce a chromophore or other tag to enhance detector response.

Gas chromatography is a powerful technique for separating volatile compounds. However, the secondary amine in this compound can lead to poor peak shape and adsorption on the GC column due to hydrogen bonding. Silylation is a common derivatization strategy to address these issues by replacing the active amine hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com This process decreases the compound's polarity and increases its volatility and thermal stability, making it more amenable to GC-MS analysis. nih.gov

The reaction involves treating the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The resulting silylated derivative is less polar and exhibits improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity. For secondary amines like this compound, the reaction proceeds by replacing the N-H proton with a TMS group. sigmaaldrich.com The choice of reagent depends on the reactivity of the compound and the desired stability of the derivative. nih.gov

Table 1: Common Silylation Reagents for Amines

Reagent Name Abbreviation Key Features
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Highly reactive; volatile byproducts are easily removed.
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA The most volatile TMS-amide available; provides good derivative stability. youtube.com
N-(trimethylsilyl)imidazole TMSI A strong silyl (B83357) donor, particularly for hydroxyl groups, but also effective for amines.

This table presents common reagents used for the silylation of amine-containing compounds for GC-MS analysis.

Supercritical fluid chromatography (SFC) is a valuable technique for analyzing compounds that are not suitable for GC or HPLC. While derivatization is less common in SFC than in GC, it can be employed to enhance detection sensitivity, particularly when using mass spectrometry.

A relevant strategy in the field involves the use of derivatizing agents that introduce a high proton affinity tag onto the analyte, thereby improving its ionization efficiency in the mass spectrometer source. nih.govnsf.govresearchwithrowan.com Although literature specifically detailing the derivatization of this compound for SFC-MS is scarce, a notable approach involves using a piperidine-containing reagent, N-(4-aminophenyl)piperidine, to tag other molecules (like organic acids) to enhance their detection. nih.govnsf.govrowan.edu This highlights a principle that could be reversed: a custom derivatizing agent could be designed to react with the secondary amine of this compound, introducing a functional group that is readily ionized. Such a derivative would allow for significantly lower detection limits in SFC-MS analyses. nih.govresearchgate.net

Formation of Crystalline Derivatives for Purification and Characterization

The basic nature of the piperidine nitrogen in this compound allows for the straightforward formation of acid addition salts. This strategy is fundamental for both purification and definitive structural characterization. Reacting the parent compound, which may be an oil or a low-melting solid, with an appropriate acid can yield a stable, crystalline salt with a well-defined melting point.

The formation of a crystalline solid facilitates purification through recrystallization, effectively removing impurities. Furthermore, single crystals suitable for X-ray crystallography can be grown from these salts. nih.govresearchgate.net This technique provides unambiguous confirmation of the molecular structure, including its stereochemistry. The selection of the acid is crucial and can influence the crystal quality and physical properties of the resulting salt.

Table 2: Acids Commonly Used for Crystalline Salt Formation

Acid Name Resulting Salt Common Applications
Hydrochloric Acid Hydrochloride Pharmaceutical formulations, general characterization.
Sulfuric Acid Sulfate Purification and isolation.
p-Toluenesulfonic Acid Tosylate Often yields high-quality crystals for X-ray diffraction.
Picric Acid Picrate Used for characterization of amines, forms stable derivatives.

This table lists representative acids used to form crystalline salts with basic compounds like piperidines for purification and structural analysis.

Preparation of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound, where one or more atoms are replaced by a heavier isotope (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)), are indispensable tools for mechanistic studies and quantitative analysis. usask.ca These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry.

Deuterium-labeled analogs are frequently used as internal standards in quantitative MS-based assays. usask.ca Because they co-elute with the unlabeled analyte but have a different mass, they can correct for variations in sample preparation and instrument response, leading to highly accurate quantification. Synthetically, deuterium can be introduced at specific positions in the piperidine ring or its substituents through methods such as the reduction of suitable precursors (amides or imides) with powerful deuterated reducing agents like lithium aluminum deuteride. usask.ca Another approach is through catalytic hydrogen-deuterium exchange reactions, often using a palladium catalyst and a deuterium source like D₂O. nih.gov

Table 3: Common Isotopes and Their Applications in Labeling Studies

Isotope Name Typical Use
²H Deuterium Internal standards in MS, kinetic isotope effect studies, metabolic pathway tracing. usask.caprinceton.edu
¹³C Carbon-13 Mechanistic studies (NMR and MS), metabolic flux analysis.

This table outlines common stable isotopes used in the synthesis of labeled analogs for various scientific investigations.

Functionalization for Immobilization in Catalysis or Separation Media

The secondary amine of this compound provides a reactive handle for covalent attachment to a solid support, a process known as immobilization. This strategy is used to create heterogeneous catalysts or functionalized media for separation applications. researchgate.net An immobilized piperidine derivative can function as a basic catalyst that is easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and cleaner product streams. rsc.org

The immobilization process typically involves reacting the piperidine nitrogen with a functionalized solid support, such as silica (B1680970) gel or polymeric resins that have been pre-treated to introduce a reactive group (e.g., a chlorosilane or an epoxide). nih.gov For instance, piperidine can be tethered to silica-coated iron oxide nanoparticles, creating a magnetically recoverable catalyst. researchgate.net These immobilized systems combine the reactivity of the piperidine base with the practical advantages of a solid-phase material.

Table 4: Supports and Strategies for Immobilization

Solid Support Functionalization Strategy Application
Silica Gel Reaction with surface silanol (B1196071) groups via a linker (e.g., chlorosilane). nih.gov Heterogeneous catalysis, scavenger resins.
Polymeric Resins (e.g., Polystyrene) Attachment to chloromethylated or other functionalized resins. Solid-phase synthesis, catalysis.
Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) Covalent linkage to a silica shell on the nanoparticle surface. researchgate.net Magnetically recoverable catalysts.

This table describes common solid supports and methods for immobilizing piperidine-containing molecules for use in catalysis and separation science.

Applications As a Molecular Building Block and Precursor in Chemical Synthesis

Utilization as a Chiral Building Block in Enantioselective Syntheses

The presence of a stereocenter in the 4-(1-methoxyethyl) side chain presents an opportunity for its use as a chiral building block. In principle, enantiomerically pure forms of 4-(1-Methoxyethyl)piperidine could be employed to introduce chirality into a target molecule. The synthesis of optically active compounds is critical in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. enamine.netrochester.edu

In a typical enantioselective synthesis, a chiral building block is incorporated into a growing molecular framework, transferring its stereochemical information. While specific examples detailing the use of this compound in this capacity are not extensively documented in peer-reviewed literature, the strategy is well-established for other chiral molecules. buchler-gmbh.com For instance, the chiral auxiliary approach involves temporarily attaching a chiral molecule to a substrate, directing a subsequent reaction to proceed stereoselectively, and then removing the auxiliary. The piperidine (B6355638) nitrogen could be functionalized to serve as an attachment point for such transformations.

Table 1: Representative Enantioselective Transformations Using Chiral Building Blocks This table illustrates the types of reactions where a chiral piperidine derivative could theoretically be used, based on established methodologies. Data is representative and not specific to this compound.

Reaction TypeChiral Building Block FunctionPotential Product ClassRepresentative Enantiomeric Excess (ee)
Asymmetric AlkylationDirecting GroupChiral Carboxylic Acids>95%
Diastereoselective AldolChiral AuxiliaryPolyketides, Amino Alcohols>98%
Asymmetric Diels-AlderChiral Lewis Acid Ligand PrecursorFunctionalized Cyclohexenes>90%

Incorporation into Complex Polycyclic and Heterocyclic Systems

Piperidine derivatives are frequently used as synthons for constructing more elaborate molecular architectures, including polycyclic and complex heterocyclic systems found in alkaloids and other biologically active compounds. dtic.milgoogleapis.com The secondary amine of this compound is a key functional handle for such transformations. It can participate in a variety of ring-forming reactions, such as:

Pictet-Spengler Reaction: Condensation with an aldehyde or ketone followed by cyclization to form tetrahydro-β-carbolines or related systems.

Intramolecular Cyclization: After N-alkylation with a chain containing a suitable electrophile or precursor, intramolecular reactions can forge new rings fused to the piperidine core.

Mannich Reaction: As the amine component, it can react with an aldehyde and a carbon acid to form β-amino carbonyl compounds, which are versatile intermediates for further cyclizations.

These strategies allow chemists to build complex, three-dimensional structures from relatively simple starting materials. The 4-(1-methoxyethyl) substituent would be carried through these transformations, influencing the steric and electronic properties of the final molecule.

Precursor for Advanced Organic Architectures for Materials Science Research

The functional groups within this compound offer potential for its use as a monomer or precursor in the synthesis of functional polymers and advanced materials. The secondary amine can be polymerized through various methods, or it can be used to modify existing polymer backbones. While specific research on using this compound in materials science is limited, related piperidine structures have been explored for creating materials with unique properties. For example, piperidine-containing polymers have been investigated for applications in gas separation membranes and as components of ion-conducting materials. The methoxyethyl group could impart specific solubility or coordination properties to a resulting polymer.

Development of Novel Synthetic Ligands for Organocatalysis

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives are a cornerstone of this field, acting as catalysts for a wide range of asymmetric transformations. chemrxiv.org The piperidine nitrogen in this compound can function as a Lewis base or be derivatized to form more complex catalytic structures.

Furthermore, the nitrogen atom is a potential coordination site for metal ions. By synthesizing derivatives of this compound, it is possible to create novel chiral ligands for transition metal catalysis. The chirality of the 4-(1-methoxyethyl) group could be relayed to the catalytic center, enabling enantioselective reactions.

Table 2: Potential Roles of this compound Derivatives in Catalysis This table outlines potential catalytic applications based on the functional groups of the title compound. These are hypothetical applications based on established principles of catalyst design.

Catalyst TypeRole of Piperidine MoietyTarget Reaction
Chiral Amine OrganocatalystBasic site for enamine/iminium activationMichael Addition, Aldol Reaction
Chiral Ligand for Metal CatalysisN-donor for metal coordinationAsymmetric Hydrogenation, Cross-Coupling
Phase-Transfer CatalystQuaternized ammonium (B1175870) salt formationAsymmetric Alkylation

Intermediate in the Synthesis of Diverse Piperidine Derivatives for Chemical Libraries

Chemical libraries, which are large collections of structurally related compounds, are essential tools in drug discovery for screening against biological targets. This compound serves as a valuable scaffold for generating such libraries. The secondary amine is a point of diversification, allowing for the attachment of a wide variety of substituents through reactions like acylation, alkylation, arylation, and reductive amination.

This approach allows for the systematic modification of the piperidine core to explore structure-activity relationships (SAR). By starting with a common intermediate, chemists can efficiently produce hundreds or thousands of distinct molecules for biological evaluation. ijnrd.org The 4-(1-methoxyethyl) group provides a constant structural feature while modifications at the nitrogen atom allow for tuning properties like potency, selectivity, and pharmacokinetic profiles.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to analogous piperidine (B6355638) structures often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of green and efficient synthetic pathways to 4-(1-Methoxyethyl)piperidine. This could involve the catalytic hydrogenation of a corresponding pyridine (B92270) precursor, a common and effective method for piperidine synthesis. nih.gov The exploration of novel catalysts, including heterogeneous catalysts for easier separation and recycling, could significantly improve the sustainability of this process. Furthermore, one-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, represent another promising strategy for the streamlined synthesis of this and related piperidine derivatives. nih.gov

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. frontiersin.org These computational tools can be employed to predict the physicochemical properties and potential biological activities of this compound derivatives. By analyzing vast datasets of known compounds, ML algorithms can identify structural motifs that are likely to confer desired properties, thereby guiding the design of new and more effective molecules. researchgate.net In the context of synthesis, AI can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even propose novel synthetic routes, accelerating the research and development process. mdpi.com

Exploration of Novel Reactivity Patterns for Diversification

Understanding the reactivity of the this compound scaffold is crucial for its utilization as a versatile chemical building block. Future studies should investigate a range of chemical transformations to create a diverse library of derivatives. Key reactions to explore would include N-alkylation and N-acylation to modify the piperidine nitrogen, as well as reactions targeting the methoxyethyl side chain. The exploration of metal-catalyzed cross-coupling reactions could enable the introduction of a wide variety of substituents, leading to novel compounds with unique properties. dntb.gov.ua Investigating the stereochemistry of these reactions will also be critical for applications in areas such as asymmetric catalysis and medicinal chemistry.

Advanced In-situ Spectroscopic Monitoring of Reactions

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the use of advanced in-situ spectroscopic techniques is paramount. Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy allow for the continuous monitoring of reaction progress, providing valuable data on the formation of intermediates and byproducts. researchgate.net This detailed mechanistic insight is invaluable for improving reaction yields, reducing reaction times, and ensuring the synthesis of the desired product with high purity.

Design of Supramolecular Assemblies Incorporating the Piperidine Moiety

The piperidine ring is a common motif in the design of self-assembling molecular systems. The specific stereochemical and electronic properties of this compound could be harnessed to create novel supramolecular structures such as gels, liquid crystals, or functional polymers. By introducing recognition motifs onto the piperidine scaffold, it may be possible to direct the self-assembly process to form well-defined architectures with potential applications in areas like drug delivery, sensing, and catalysis. thieme-connect.com The study of how intermolecular forces govern the assembly of these molecules will be a key aspect of this research direction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1-Methoxyethyl)piperidine derivatives, and how are functional groups introduced?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, methoxyethyl groups can be introduced via alkylation of piperidine precursors using methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Protecting group strategies (e.g., Boc protection) may be employed to prevent side reactions during functionalization . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and purity.

Q. How can researchers confirm the structural integrity and purity of this compound derivatives?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : To verify substitution patterns and detect impurities.
  • HPLC/UPLC : For purity assessment (>98% is typical for research-grade compounds).
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Optional for absolute stereochemical confirmation in crystalline derivatives .

Q. What are the recommended handling and storage protocols for this compound derivatives?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Use desiccants to prevent hydrolysis of the methoxyethyl group. Handle in a fume hood with PPE (gloves, lab coat) due to potential irritancy. Stability studies suggest ≥5 years under these conditions .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Yield optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading).
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
  • Purification Techniques : Use of flash chromatography or preparative HPLC to isolate high-purity intermediates. Contaminants like unreacted halides or byproducts (e.g., elimination products) should be monitored via TLC .

Q. How do electron-withdrawing/donating substituents on the piperidine ring influence the reactivity of this compound derivatives?

  • Methodological Answer : The methoxyethyl group acts as an electron donor, increasing the basicity of the piperidine nitrogen. This enhances nucleophilicity in alkylation or acylation reactions. Trifluoromethyl or sulfonyl groups (if present) can stabilize transition states via electron-withdrawing effects, altering reaction pathways (e.g., SN1 vs. SN2 mechanisms). Computational modeling (DFT) can predict charge distribution and reactivity .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives in pharmacological studies?

  • Methodological Answer : Standard assays include:

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., for GPCR targets).
  • Enzyme Inhibition Assays : IC₅₀ determination using fluorogenic substrates.
  • ADME Profiling : Metabolic stability in liver microsomes and permeability via Caco-2 cells.
    Discrepancies in activity data (e.g., low potency in cell-based vs. biochemical assays) may arise from membrane permeability issues, requiring structural modifications like PEGylation .

Q. How can researchers resolve contradictions in biological assay results for this compound derivatives?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, buffer composition) or compound solubility. Mitigation strategies:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Metabolite Screening : LC-MS/MS to identify degradation products interfering with assays .

Q. What computational tools are effective for predicting the physicochemical and pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use in silico platforms like:

  • Schrödinger Suite : For docking studies and binding affinity predictions.
  • SwissADME : To estimate logP, bioavailability, and P-glycoprotein substrate likelihood.
  • Molinspiration : For bioactivity scoring (e.g., GPCR ligand probability).
    Validation with experimental data (e.g., measured logD) is critical to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.